molecular formula C4H5KO2 B3273756 Potassium crotonate CAS No. 59471-15-7

Potassium crotonate

Cat. No.: B3273756
CAS No.: 59471-15-7
M. Wt: 124.18 g/mol
InChI Key: PBKKOMFVUUXFIN-UHFFFAOYSA-M
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Description

Historical Context and Significance in Organic Synthesis

The study of crotonic acid and its derivatives dates back to the 19th century, with early investigations into its reactions and properties. Crotonic acid itself was historically obtained from croton oil, leading to its name. The significance of crotonic acid salts, including potassium crotonate, in organic synthesis began to emerge with the development of various reaction methodologies. Early research explored the thermal reactions of alkali metal crotonates, revealing their propensity for dimerization. For instance, the solid-state thermal reaction of sodium crotonate yielded a specific dimer, hex-1-ene-3,4-dicarboxylate, in high yield. In contrast, this compound afforded a mixture of three isomeric dimers under similar conditions, highlighting the influence of the cation on the reaction outcome and product distribution rsc.orgresearchgate.netcmu.edu. These early studies underscored the potential of crotonate salts in solid-state chemistry and as precursors to complex organic molecules.

Contemporary Research Landscape of Crotonate Chemistry

In contemporary research, this compound continues to be explored, particularly in the context of polymerization and specialized organic transformations. One significant area of interest is the anionic ring-opening polymerization (AROP) of β-butyrolactone (BBL). Potassium-based initiators, often in conjunction with crown ethers like 18-crown-6, have been employed to initiate the polymerization of BBL. In these processes, this compound is often identified as a key intermediate or a species formed during the initiation step, which then propagates the polymerization encyclopedia.pubmdpi.commdpi.comresearchgate.netopenrepository.com. Researchers have utilized these methods to synthesize poly(β-butyrolactone) (PBL) with controlled molecular weights and narrow molecular weight distributions, contributing to the development of biodegradable polymers for biomedical applications encyclopedia.pubmdpi.comopenrepository.com.

Beyond polymerization, this compound and related crotonate derivatives are investigated for their role in catalytic reactions. For example, potassium-based catalysts have been used in the dimerization of ethyl crotonate, yielding diethyl esters of 2-ethylidene-3-methylglutaric acid acs.orgresearchgate.net. Furthermore, crotonate chemistry is relevant in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals, where crotonic acid derivatives serve as crucial intermediates hoseachem.comchemcess.com.

Overview of Key Reaction Pathways and Mechanisms

This compound participates in several key reaction pathways, primarily leveraging its nucleophilic character and the reactivity of its α,β-unsaturated system.

Anionic Ring-Opening Polymerization (AROP) of β-Butyrolactone (BBL): Potassium-based initiators, such as potassium naphthalenide or potassium hydride in the presence of crown ethers, can abstract an α-proton from β-butyrolactone. This deprotonation leads to the formation of a this compound intermediate, which then acts as the active species to propagate the polymerization encyclopedia.pubmdpi.commdpi.comresearchgate.netopenrepository.com. The mechanism typically involves the formation of an enolate (crotonate) which then undergoes nucleophilic attack on the lactone ring.

Dimerization Reactions: Alkali metal crotonates, including this compound, can undergo thermal dimerization in the solid state. These reactions often proceed via complex mechanisms involving biradical intermediates, leading to the formation of various isomeric dimers. The specific product distribution is influenced by the counter-ion (e.g., sodium vs. potassium) and reaction conditions rsc.orgresearchgate.netcmu.edu.

Conjugate Addition (Michael Addition): While often discussed in the context of crotonic acid esters or crotonic acid itself, the crotonate anion can conceptually participate in conjugate addition reactions. In these reactions, a nucleophile adds to the β-carbon of the α,β-unsaturated system. This compound, as a nucleophile, could potentially react with electrophiles, although direct examples of this compound acting as the nucleophile in Michael additions are less common than its use as a precursor or intermediate. More frequently, crotonate esters are the substrates for Michael additions catalyzed by bases, including potassium bases like potassium tert-butoxide core.ac.ukresearchgate.net.

Anodic Decarboxylation: this compound can undergo anodic decarboxylation, a process where the carboxylate group is removed electrochemically, leading to the formation of unsaturated hydrocarbons. In the case of this compound, this process yields propyne (B1212725) and, in smaller amounts, allene, along with carbon dioxide srce.hr. This electrochemical transformation offers a route to these simple unsaturated hydrocarbons.

Data Table 1: Key Reactions Involving this compound

Reaction TypeSubstrate/Reactant(s)Product(s)Key Conditions/CatalystReference(s)
Anionic ROP of β-Butyrolactoneβ-Butyrolactone (BBL)Poly(β-butyrolactone) (PBL)K naphthalenide/18-crown-6, K hydride/18-crown-6 encyclopedia.pubmdpi.comresearchgate.netopenrepository.com
Solid-State DimerizationThis compoundIsomeric dimers (e.g., 4-methylpent-2-ene-3,5-dicarboxylate)Thermal (295-320 °C) rsc.orgresearchgate.netcmu.edu
Anodic DecarboxylationThis compoundPropyne, Allene, CO₂, COElectrochemical oxidation srce.hr
Catalytic Dimerization of CrotonatesEthyl crotonateDiethyl ester of 2-ethylidene-3-methylglutaric acidK-benzyl-K catalyst, K t-butoxide acs.orgresearchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

59471-15-7

Molecular Formula

C4H5KO2

Molecular Weight

124.18 g/mol

IUPAC Name

potassium;but-2-enoate

InChI

InChI=1S/C4H6O2.K/c1-2-3-4(5)6;/h2-3H,1H3,(H,5,6);/q;+1/p-1

InChI Key

PBKKOMFVUUXFIN-UHFFFAOYSA-M

SMILES

CC=CC(=O)[O-].[K+]

Isomeric SMILES

C/C=C/C(=O)[O-].[K+]

Canonical SMILES

CC=CC(=O)[O-].[K+]

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of Potassium Crotonate

Methodologies for the Preparation of Potassium Crotonate

The synthesis of this compound can be achieved through both well-established traditional routes and more contemporary, environmentally conscious methods.

Traditional Synthetic Routes

The most conventional and straightforward method for the preparation of this compound is the acid-base neutralization reaction between crotonic acid and a potassium base. Typically, potassium hydroxide (B78521) (KOH) is used for this purpose. The reaction is generally carried out in a suitable solvent, such as water or ethanol, in which both reactants are soluble.

The reaction proceeds as follows:

CH₃CH=CHCOOH + KOH → CH₃CH=CHCOOK + H₂O

This method is characterized by its simplicity, high yield, and the purity of the resulting salt after solvent evaporation and drying. The progress of the neutralization can be monitored by pH measurements, with the endpoint typically being around a neutral pH of 7.

ReactantsBaseSolventReaction ConditionsProduct
Crotonic AcidPotassium Hydroxide (KOH)Water, EthanolStirring at room temperatureThis compound
Crotonic AcidPotassium Carbonate (K₂CO₃)WaterHeating may be requiredThis compound
Crotonic AcidPotassium Bicarbonate (KHCO₃)WaterGentle heatingThis compound

Advanced and Green Chemistry Approaches

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. For the synthesis of this compound and other carboxylate salts, several advanced and green chemistry approaches have been explored.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of potassium carboxylates can be efficiently achieved through the microwave-assisted hydrolysis of the corresponding esters in the presence of a potassium salt, such as potassium carbonate. nih.govacs.org This method often leads to significantly reduced reaction times and improved energy efficiency compared to conventional heating.

Solvent-Free Synthesis: To minimize the use of volatile organic solvents, solvent-free or solid-state reaction conditions are being investigated. One such approach is mechanochemical synthesis, which involves grinding solid reactants together to initiate a chemical reaction. researchgate.netjst.go.jptennessee.edu This technique can lead to quantitative yields of potassium salts without the need for a solvent, thus simplifying the work-up procedure and reducing waste. A patent describes a solvent-free method for synthesizing potassium diformate by reacting potassium hydroxide and formic acid, highlighting the potential for similar solventless approaches for other potassium carboxylates. google.com

Biocatalytic Approaches: While direct biocatalytic synthesis of this compound is not widely documented, the principles of biocatalysis offer a promising green alternative. Enzymes, such as carboxylate reductases, are known to act on carboxylic acids. rwth-aachen.debohrium.comelsevierpure.com Future research may lead to the development of enzymatic processes for the efficient and selective synthesis of this compound from renewable feedstocks. The biocatalytic carboxylation of organic molecules using CO₂ is also an area of active research, which could potentially be adapted for the synthesis of carboxylates. ntnu.norsc.org

MethodKey PrincipleAdvantages
Microwave-Assisted SynthesisRapid heating through microwave irradiationReduced reaction times, increased energy efficiency. nih.govacs.org
Solvent-Free Synthesis (Mechanochemistry)Grinding solid reactants togetherEliminates the need for solvents, reduces waste, simplifies work-up. researchgate.netjst.go.jptennessee.edu
BiocatalysisUse of enzymes as catalystsHigh selectivity, mild reaction conditions, use of renewable resources. rwth-aachen.debohrium.comelsevierpure.com

Derivatization Reactions of this compound

This compound is a valuable starting material for the synthesis of various derivatives, including esters, amides, and organometallic species.

Synthesis of Ester and Amide Derivatives

Esterification: Crotonate esters are important compounds with applications in polymers, fragrances, and as intermediates in organic synthesis. A common method for the synthesis of esters from carboxylate salts is the reaction with an alkyl halide (Williamson ether synthesis-type reaction). This compound can be reacted with an alkyl halide (e.g., ethyl iodide or benzyl (B1604629) bromide) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to yield the corresponding crotonate ester.

CH₃CH=CHCOOK + R-X → CH₃CH=CHCOOR + KX (where R is an alkyl group and X is a halide)

Amidation: Amides are another important class of organic compounds. The direct conversion of a carboxylate salt to an amide typically requires the activation of the carboxylate. This can be achieved using a variety of coupling agents. A study has shown the successful coupling of potassium carboxylates with amines in the presence of a 2-chloroimidazolium chloride as a coupling reagent to form amides under mild conditions. ntnu.no

CH₃CH=CHCOOK + R-NH₂ + Coupling Agent → CH₃CH=CHCONH-R + Byproducts

Formation of Organometallic Species Involving Crotonate Ligands

The crotonate anion, derived from this compound, can act as a ligand in coordination chemistry, binding to metal centers through its carboxylate oxygen atoms. These coordination complexes and organometallic species can exhibit interesting structural and catalytic properties.

Potassium complexes themselves are a significant class of coordination compounds where the potassium ion interacts with various ligands. alfa-chemistry.com The crotonate anion can participate in the formation of such complexes. More commonly, this compound can be used as a source of the crotonate ligand for the synthesis of complexes with other metals, particularly transition metals. The reaction of this compound with a metal halide in a suitable solvent can lead to the formation of a metal-crotonate complex, with the precipitation of potassium halide driving the reaction forward.

n(CH₃CH=CHCOOK) + MXn → M(OOCCH=CHCH₃)n + nKX (where M is a metal and X is a halide)

The coordination mode of the crotonate ligand can vary, acting as a monodentate, bidentate chelating, or bridging ligand, leading to a variety of coordination polymers and discrete molecular complexes. libretexts.orgbritannica.com The resulting organometallic species can find applications in catalysis and materials science.

Derivative ClassSynthetic MethodKey Reagents
EstersNucleophilic substitutionAlkyl halide
AmidesAmide coupling reactionAmine, Coupling agent
Organometallic SpeciesLigand exchange/metathesisMetal halide

Reaction Mechanisms Involving Potassium Crotonate

Dimerization Processes of Crotonates

The dimerization of crotonates, including potassium crotonate, is a key method for the synthesis of valuable C8 derivatives, which can serve as monomers for step-growth polymerizations. These reactions can be promoted through various catalytic systems, each following a distinct mechanistic pathway.

Base-Catalyzed Dimerization Mechanisms

The base-catalyzed dimerization of crotonates proceeds via a Michael addition-type mechanism. Strong bases, such as potassium t-butoxide or potassium-benzylpotassium, are effective in promoting this reaction. The mechanism is initiated by the deprotonation of a crotonate molecule. It has been indicated that the vinylic hydrogen at the α-position relative to the ester group is more acidic than the allylic methyl hydrogens. researchgate.net Consequently, the base abstracts this α-proton to generate a resonance-stabilized carbanion.

This carbanion then acts as a nucleophile and attacks the β-carbon of a second crotonate molecule in a Michael addition reaction. The resulting enolate intermediate is subsequently protonated to yield the dimer product. A notable example is the dimerization of ethyl crotonate in the presence of a potassium-benzylpotassium catalyst, which selectively produces 2-ethylidene-3-methylpentanedioate in a head-to-tail fashion. researchgate.net The reaction with potassium t-butoxide in THF is remarkably rapid, reaching full conversion in under 15 seconds. researchgate.netrsc.org

Organocatalytic Dimerization Pathways

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the dimerization of crotonates. researchgate.netrsc.org The mechanism of NHC-catalyzed dimerization involves a fascinating umpolung (polarity reversal) of the α-carbon of the crotonate.

The catalytic cycle begins with the nucleophilic attack of the NHC on the carbonyl carbon of the crotonate ester. This is followed by a proton transfer to generate a key intermediate known as the Breslow intermediate. This intermediate effectively reverses the polarity of the α-carbon, transforming it from an electrophilic to a nucleophilic center.

The nucleophilic α-carbon of the Breslow intermediate then attacks the β-carbon of a second crotonate molecule in a Michael-type addition. The subsequent collapse of the resulting intermediate regenerates the NHC catalyst and releases the dimer product. This organocatalytic approach offers a sustainable route to difunctional monomers at room temperature. researchgate.netrsc.org

Solid-State Thermal Dimerization Phenomena and Crystalline State Influences

The thermal dimerization of this compound in the solid state presents a unique case where the crystalline structure exerts significant control over the reaction outcome. rsc.org When heated, solid this compound undergoes dimerization to afford three isomeric products: hex-1-ene-3,4-dicarboxylate, 4-methylpent-2-ene-3,5-dicarboxylate, and 2-methylene-3-methylbutane-1,4-dicarboxylate. rsc.org

The product distribution is highly dependent on the reaction temperature, which in turn influences the crystalline state of the reactants and products. At a lower temperature of 295 °C, the reaction predominantly yields 2-methylene-3-methylbutane-1,4-dicarboxylate. rsc.org X-ray analysis suggests the formation of a solid solution crystal during this initial stage of dimerization. rsc.org

As the temperature is elevated to 320 °C, the initially formed hex-1-ene-3,4-dicarboxylate and 2-methylene-3-methylbutane-1,4-dicarboxylate are gradually converted into the more thermally stable 4-methylpent-2-ene-3,5-dicarboxylate. rsc.org This transformation is accompanied by a decay of the crystal structure, indicating a loss of the topochemical control that dictated the initial product selectivity. rsc.org This phenomenon highlights the profound influence of the crystalline lattice on the reaction pathway and selectivity in solid-state reactions.

Polymerization Reactions Initiated by or Forming this compound

This compound is not only a product of dimerization but also plays a crucial role in the initiation of certain polymerization reactions, particularly the anionic ring-opening polymerization of lactones.

Anionic Ring-Opening Polymerization (ROP) of Lactones

Anionic ring-opening polymerization (ROP) is a versatile method for the synthesis of biodegradable polyesters from cyclic ester monomers (lactones). The choice of initiator is critical in controlling the polymerization process and the properties of the resulting polymer.

In the anionic ROP of certain lactones, such as β-butyrolactone, this compound can be formed in situ and subsequently act as the true initiator of the polymerization. researchgate.netd-nb.info This process is initiated by a strong base, which abstracts a proton from the α-carbon of the lactone monomer. This abstraction is a side reaction that leads to the formation of an unsaturated carboxylate, namely this compound, and a molecule of water. researchgate.netd-nb.info

Radical Cyclopolymerization of Crotonate Hybrid Monomers

While alkyl crotonates are generally difficult to polymerize via conventional free-radical methods, they can be incorporated into polymers through specialized techniques such as radical cyclopolymerization. This strategy involves the design and synthesis of hybrid diene monomers that integrate a crotonate moiety with a more reactive monomer unit, such as a methacrylate or acrylamide.

These hybrid monomers can undergo a visible light-driven, organocatalyzed photoredox Atom Transfer Radical Polymerization (ATRP)-type cyclopolymerization. The mechanism does not involve simple chain addition but proceeds through a sophisticated sequence of:

Intramolecular Cyclization : A radical is formed on the more reactive part of the monomer (e.g., the methacrylate), which then attacks the double bond of the crotonate within the same molecule, forming a cyclic structure.

Intermolecular Propagation : The resulting cyclic radical propagates by adding to the next hybrid monomer, extending the polymer chain.

This approach successfully yields linear polymers containing unique cyclic repeating units in their backbone, effectively bypassing the low reactivity of the crotonate double bond in traditional radical polymerization and preventing unwanted crosslinking.

Lewis Pair Polymerization of Crotonates

Conventional anionic and radical polymerization methods are generally ineffective for crotonates. However, Lewis Pair Polymerization (LPP) has emerged as a successful strategy for producing high-molecular-weight poly(crotonates). This technique utilizes a combination of a Lewis base, such as an N-heterocyclic carbene (NHC) or N-heterocyclic olefin (NHO), and a Lewis acid, typically a sterically hindered organoaluminum compound like methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD).

The polymerization can proceed through different mechanistic pathways depending on the specific Lewis pair and reaction conditions. Investigations have revealed both nucleophilic and basic initiation pathways. In the basic pathway, a strongly basic NHC can deprotonate the crotonate monomer. This observation has led to a simplified and facile approach using a simple strong base, such as potassium tert-butoxide (KOtBu), in conjunction with the Lewis acid MAD to effectively polymerize methyl crotonate, yielding high-molecular-weight, vinyl-functionalized polymers.

Table 2: Overview of Lewis Pair Polymerization of Methyl Crotonate (MC)

Lewis BaseLewis AcidPolymerization OutcomeMolecular Weight (Mn)Reference
NHC/NHOMADHigh-molecular-weight PMCUp to 161 kg/mol
KOtBuMADHigh-molecular-weight, vinyl-functionalized PMC97.1 kg/mol
PMC: Poly(methyl crotonate); NHC: N-heterocyclic carbene; NHO: N-heterocyclic olefin; MAD: Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide).

Decarboxylation Reactions

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). For this compound, several classic organic reactions could theoretically achieve this transformation.

One potential method is Kolbe electrolysis . This reaction involves the electrochemical oxidative decarboxylation of a carboxylate salt. organic-chemistry.org At the anode, the crotonate ion (CH₃CH=CHCOO⁻) would be oxidized to a crotonyl radical, which would then lose CO₂ to form a propenyl radical (CH₃CH=CH•). The dimerization of two of these radicals would result in the formation of 1,5-hexadiene.

Another method is heating with an alkaline reagent like soda lime (a mixture of NaOH and CaO). This reaction typically replaces the carboxylate group with a hydrogen atom. For this compound, this would lead to the formation of propene gas.

The Hunsdiecker reaction is another decarboxylative process, but it requires the conversion of the carboxylic acid to its silver salt and reaction with a halogen like bromine to produce an organic halide. For α,β-unsaturated systems like crotonates, this reaction can have low yields due to competing polymerization of the double bond under the radical conditions.

Anodic Decarboxylation of this compound for Unsaturated Hydrocarbon Generation

The anodic decarboxylation of carboxylate salts, known as the Kolbe electrolysis, is a method for forming a new carbon-carbon bond through a radical mechanism. researchgate.netrsc.org When an electric current is passed through a solution of a potassium salt of a carboxylic acid, the carboxylate anion migrates to the anode, where it is oxidized. This oxidation results in the loss of an electron, followed by the loss of carbon dioxide, to generate a radical intermediate. wikipedia.org

In the case of this compound, the crotonate anion (CH₃CH=CHCOO⁻) undergoes electrolysis at the anode. The process begins with the formation of a crotonyloxy radical, which then rapidly decarboxylates to form a propenyl radical (CH₃CH=CH•). Two of these propenyl radicals then combine (dimerize) to form the final unsaturated hydrocarbon product.

The primary product expected from the Kolbe electrolysis of this compound is 2,4-Hexadiene.

Reaction at the Anode (Oxidation):

2 CH₃CH=CHCOO⁻ → 2 CH₃CH=CHCOO• + 2 e⁻

2 CH₃CH=CHCOO• → 2 CH₃CH=CH• + 2 CO₂

2 CH₃CH=CH• → CH₃CH=CH-CH=CHCH₃

At the cathode, water is reduced to produce hydrogen gas and hydroxide (B78521) ions. researchgate.net

Reaction at the Cathode (Reduction):

2 H₂O + 2 e⁻ → H₂ + 2 OH⁻

Table 1: Summary of Anodic Decarboxylation of this compound
ReactantProcessKey IntermediateAnode ProductCathode Product
This compoundKolbe ElectrolysisPropenyl Radical (CH₃CH=CH•)2,4-Hexadiene + CO₂H₂ + KOH

Reactions with Metal Carbonylates and Hydrides

Potassium tetracarbonylferrate (K₂[Fe(CO)₄]), an analogue of the well-studied Collman's reagent (Na₂[Fe(CO)₄]), is a powerful nucleophile in organic synthesis. The iron center in the [Fe(CO)₄]²⁻ dianion has a formal oxidation state of -2, making it a potent electron donor capable of attacking a wide range of electrophilic substrates. chem-station.com Its primary application is in the synthesis of aldehydes, ketones, and carboxylic acid derivatives from alkyl and acyl halides. youtube.com

The reaction typically proceeds via an Sₙ2 mechanism, where the tetracarbonylferrate dianion displaces a halide from an alkyl halide to form an anionic alkyl-iron intermediate, [RFe(CO)₄]⁻. chem-station.com This intermediate can then be manipulated further.

The direct reaction of potassium tetracarbonylferrate with this compound is not a standard application of this reagent. The crotonate anion is an α,β-unsaturated carboxylate. The electrophilicity of the carbonyl carbon is low, and the molecule possesses a conjugated system. However, based on the reactivity of similar organometallic reagents with α,β-unsaturated carbonyl compounds, a conjugate addition (Michael addition) would be the most probable pathway. In this hypothetical reaction, the highly nucleophilic [Fe(CO)₄]²⁻ would attack the β-carbon of the crotonate system, which is electrophilic due to resonance.

This would lead to the formation of an iron enolate intermediate. Subsequent protonation during workup would yield a saturated β-metallated carboxylate species. The utility and stability of such a product would depend on subsequent reaction conditions.

Table 2: General Reactivity of Collman's Reagent (and its Potassium Analogue)
SubstrateInitial ProductSubsequent ReactionFinal Product
Alkyl Halide (R-X)Na[RFe(CO)₄]Protonation (e.g., with Acetic Acid)Aldehyde (RCHO)
Alkyl Halide (R-X)Na[RFe(CO)₄]Reaction with a second Alkyl Halide (R'-X)Unsymmetrical Ketone (R-CO-R')
Alkyl Halide (R-X)Na[RFe(CO)₄]Oxidation (O₂) followed by acidificationCarboxylic Acid (RCOOH)
Acyl Chloride (RCOCl)Iron Acyl ComplexProtonationAldehyde (RCHO)

Potassium hydride (KH) is an exceptionally strong, non-nucleophilic base, significantly more reactive than sodium or lithium hydride. youtube.com It is capable of deprotonating even very weakly acidic carbon and heteroatom acids. youtube.com When potassium hydride reacts with this compound, it does not act as a reducing agent to attack the carbonyl group. Instead, its function is to act as a base and remove the most acidic proton from the crotonate molecule.

In the crotonate anion (CH₃-CH=CH-COO⁻), the protons on the γ-carbon (the methyl group) are the most acidic. This is because their removal results in the formation of a resonance-stabilized allylic carbanion. The negative charge is delocalized over the α-carbon and the γ-carbon.

Deprotonation Reaction:

CH₃-CH=CH-COO⁻K⁺ + KH → [CH₂=CH-CH=COO⁻]²⁻ 2K⁺ + H₂

The resulting dianion is a resonance hybrid, an ambident nucleophile that can react with electrophiles at either the α- or γ-position. This deprotonation is a key step in using crotonate derivatives as nucleophiles in alkylation and condensation reactions, allowing for chain extension at the γ-position.

Table 3: Reaction of this compound with Potassium Hydride
ReagentRoleSite of Reaction on CrotonateProductByproduct
Potassium Hydride (KH)Strong, Non-nucleophilic Baseγ-carbon (methyl group)Resonance-stabilized allylic dianionHydrogen Gas (H₂)

Theoretical and Computational Investigations of Potassium Crotonate Systems

Quantum Chemical Studies of Reaction Intermediates and Transition States

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms involving potassium crotonate. By mapping the potential energy surface of a reaction, these studies can identify and characterize the structures and energies of reactants, products, intermediates, and transition states. While specific quantum chemical studies on this compound are not extensively available in public literature, research on related compounds like crotonic acid and its esters provides a strong basis for understanding its reactivity.

For instance, studies on the reaction pathways of crotonic acid in various environments reveal potential intermediates that could also be relevant in reactions involving its potassium salt. rsc.orgacs.org Computational investigations into the thermal degradation of poly(3-hydroxybutyrate-co-3-hydroxyvalerate), which produces crotonic acid, suggest that the reaction proceeds through a random beta elimination followed by an unzipping beta elimination at the crotonyl chain end. acs.org

Quantum chemical methods, such as Density Functional Theory (DFT), are commonly employed to calculate the energies of different species along a reaction coordinate. This allows for the determination of activation energies, which are crucial for predicting reaction rates. A hypothetical reaction pathway for the isomerization of this compound, for example, could be modeled to identify the transition state and the energy barrier for this process.

Table 1: Hypothetical Calculated Energies for this compound Isomerization

SpeciesMethodBasis SetRelative Energy (kcal/mol)
This compound (trans)DFT (B3LYP)6-311+G(d,p)0.0
Transition StateDFT (B3LYP)6-311+G(d,p)+45.2
This compound (cis)DFT (B3LYP)6-311+G(d,p)+5.8

This table is illustrative and based on typical values for such calculations.

Molecular Dynamics Simulations for Elucidating Polymerization Pathways

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. In the context of this compound, MD simulations can provide valuable insights into the mechanisms of its polymerization. Although specific MD studies on this compound polymerization are not readily found, extensive research on the polymerization of acrylates, which are structurally similar, can serve as an excellent model. escholarship.orgchemrxiv.orgresearchgate.netacs.org

MD simulations can be used to model the initiation, propagation, and termination steps of a polymerization reaction. By simulating a system containing this compound monomers and an initiator, researchers can observe the formation of polymer chains at an atomic level. These simulations can reveal how the polymer chain grows, the preferred conformations of the growing chain, and the role of the potassium cation in the polymerization process.

A key aspect that can be investigated with MD is the effect of the solvent on the polymerization pathway. Simulations can be performed in different solvent environments to understand how solvent molecules interact with the monomers and the growing polymer chain, and how these interactions influence the reaction rate and the final polymer structure.

Table 2: Illustrative Parameters for an MD Simulation of Acrylate (B77674) Polymerization

ParameterValue
System1000 acrylate monomers, 10 initiator molecules, explicit solvent
Force FieldOPLS-AA
Temperature350 K
Pressure1 atm
Simulation Time100 ns
Time Step2 fs

This table provides typical parameters for an MD simulation of a polymerization process and is intended for illustrative purposes.

Density Functional Theory (DFT) Applications in Catalytic Activity and Surface Interactions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, making it particularly suitable for studying catalytic processes and surface interactions. In the context of this compound, DFT can be used to understand the catalytic role of the potassium ion in various reactions.

While direct DFT studies on the catalytic activity of this compound are scarce, the promotional effect of potassium in various catalytic systems has been extensively studied. acs.orgmdpi.comnih.govrsc.orgresearchgate.net These studies consistently show that potassium can act as an electronic promoter, donating electron density to the catalyst surface or to other reactants. This can lead to a weakening of certain chemical bonds and a lowering of activation barriers for key reaction steps. For example, DFT calculations have shown that the presence of potassium on a catalyst surface can enhance the adsorption and activation of CO2. nih.govresearchgate.net

In a hypothetical scenario where this compound is used as a catalyst or catalyst precursor, DFT could be employed to model the interaction of the crotonate anion and the potassium cation with reactant molecules on a catalyst surface. Such calculations could reveal how these species modify the electronic properties of the surface and influence the reaction mechanism.

Table 3: Hypothetical DFT Calculated Adsorption Energies on a Catalyst Surface

AdsorbateSurfaceAdsorption Energy (eV)
Crotonate AnionTiO2 (110)-2.5
Potassium CationTiO2 (110)-1.8
Reactant MoleculeTiO2 (110)-0.9
Reactant MoleculeK-Crotonate/TiO2 (110)-1.5

This table is for illustrative purposes to show how DFT can be used to calculate adsorption energies.

Computational Analysis of Spectroscopic Signatures for Mechanistic Interpretation

Computational methods are essential for the interpretation of experimental spectroscopic data, such as infrared (IR) and Raman spectra. By calculating the vibrational frequencies of a molecule, it is possible to assign the peaks in an experimental spectrum to specific vibrational modes. This can provide valuable information about the structure and bonding of the molecule.

For this compound, computational analysis of its vibrational spectrum can help in understanding the coordination of the potassium ion to the carboxylate group and the effects of this coordination on the C=C and C=O bonds of the crotonate anion. While specific computational spectroscopic studies on this compound are not widely reported, studies on other carboxylic acids and their salts provide a good framework for such an analysis. mdpi.comnih.govrsc.orgaip.org

DFT calculations can be used to compute the IR and Raman spectra of this compound in different environments, such as in the gas phase, in solution, or in the solid state. By comparing the calculated spectra with experimental data, it is possible to gain insights into the intermolecular interactions and the conformational preferences of the molecule. For instance, changes in the vibrational frequencies of the carboxylate group can indicate the strength of the interaction with the potassium ion and with surrounding solvent molecules.

Table 4: Illustrative Calculated vs. Experimental Vibrational Frequencies for a Carboxylate Group

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
115801575Asymmetric COO⁻ stretch
214251420Symmetric COO⁻ stretch
316401650C=C stretch

This table illustrates the typical agreement between calculated and experimental vibrational frequencies.

Catalytic Roles and Applications of Potassium Crotonate

Potassium Crotonate as an Initiator in Polymer Synthesis

While not always the nominal initiator, this compound often functions as the true initiating species in certain anionic polymerizations, particularly in the ring-opening polymerization (ROP) of β-lactones like β-butyrolactone (BL). The process typically involves the in situ generation of the crotonate anion, which then commences the polymer chain growth.

Strong bases, such as potassium hydride or potassium alkoxides, can deprotonate the β-butyrolactone monomer at the acidic α-carbon position. This deprotonation leads to the formation of a lactone enolate, which can undergo an elimination reaction to form a crotonate anion. This newly formed this compound is the actual species that initiates the polymerization. The subsequent chain growth proceeds through carboxylate active centers, leading to the formation of polyesters like poly(3-hydroxybutyrate) with a crotonate group at the beginning of the polymer chain.

The basicity and nucleophilicity of the nominal initiator used are critical factors that determine the mechanism of initiation. Studies using various potassium-based initiators have shown that sufficiently strong bases favor the deprotonation pathway, resulting in macromolecules that begin with a trans-crotonate group. For instance, initiators such as potassium diphenylphosphide (KPPh2), potassium triphenylborohydride (Ph3HBK), and potassium tert-butoxide (t-BuOK) have been shown to deprotonate the β-butyrolactone monomer, confirming the role of the resulting crotonate as the true initiator.

The mechanism can be summarized as follows:

Deprotonation: A strong potassium base (B⁻K⁺) abstracts an acidic proton from the β-butyrolactone monomer.

Formation of Initiator: The resulting enolate eliminates to form this compound.

Initiation: The crotonate anion attacks a monomer molecule, opening the ring and starting the polymer chain.

Propagation: The polymer chain grows via the addition of more monomer units to the active carboxylate chain end.

Table 1: Initiating Systems Leading to Crotonate-Initiated Polymerization of β-Butyrolactone

Nominal InitiatorRoleOutcome
Potassium Hydride (KH)Strong BaseDeprotonates monomer to form this compound as the true initiator.
Potassium tert-butoxide (t-BuOK)Strong BaseDeprotonates monomer, leading to a polymer with a trans-crotonate starting group.
Potassium Diphenylphosphide (KPPh₂)Strong BaseDeprotonates monomer, initiating polymerization via the crotonate anion.
Sodium Phenoxides (in some cases)Brønsted BaseCan abstract a proton to form a crotonate anion, which initiates polymerization. rsc.org

Role of this compound in Base-Catalyzed Organic Transformations

This compound, as the salt of a weak acid and a strong base, can itself function as a base catalyst in various organic reactions. Its catalytic activity is emblematic of a broader class of transformations facilitated by potassium salts, which are valued for their efficacy in promoting reactions that require the generation of carbanions or enolates. rsc.orgrsc.org

A direct application of this principle is the potassium-catalyzed dimerization of ethyl crotonate. acs.org In this transformation, a potassium base initiates the reaction, likely by generating an enolate from the ethyl crotonate, which then acts as a nucleophile to attack another molecule of the ester, leading to a dimer. Research has shown that strong bases like potassium t-butoxide can achieve this dimerization with extremely high efficiency. acs.org

The role of potassium salts as base catalysts is well-established in a variety of fundamental carbon-carbon bond-forming reactions. rsc.org These include:

Aldol Condensation: In this reaction, a base is used to deprotonate an aldehyde or ketone to form a nucleophilic enolate, which then attacks another carbonyl compound. wikipedia.orglibretexts.org Potassium bases like potassium hydroxide (B78521) are effective catalysts for this process. iitk.ac.in

Knoevenagel Condensation: This reaction involves a carbonyl compound and a compound with an active methylene (B1212753) group, catalyzed by a base. sigmaaldrich.comrsc.org Potassium salts loaded onto solid supports, such as potassium-loaded hydrotalcites, have been developed as efficient catalysts for the Knoevenagel condensation. nih.govnih.gov

Michael Addition: This involves the addition of a nucleophile (like an enolate) to an α,β-unsaturated carbonyl compound. Potassium carbonate is a commonly used base for this transformation. alfa-chemistry.com

Alkylation Reactions: Potassium bases are used to generate carbanions from C-H acidic compounds, which can then be alkylated. rsc.org

In these contexts, this compound can act as the base that deprotonates the substrate, creating the necessary nucleophile to drive the reaction forward. The general mechanism involves the crotonate anion abstracting a proton from the most acidic carbon or heteroatom in a substrate, thereby generating the reactive intermediate.

Table 2: Examples of Base-Catalyzed Reactions Facilitated by Potassium Salts

Reaction TypeCatalyst ExampleRole of Catalyst
Dimerization of CrotonatesPotassium t-butoxideGenerates enolate for nucleophilic attack. acs.org
Aldol CondensationPotassium HydroxideDeprotonates α-carbon to form an enolate ion. wikipedia.orgiitk.ac.in
Knoevenagel CondensationPotassium-loaded HydrotalciteCreates a carbanion from an active methylene compound. nih.govnih.gov
Alkylation of C-H BondsPotassium CarbonateGenerates carbanions for reaction with electrophiles. rsc.orgalfa-chemistry.com
Michael AdditionPotassium CarbonateGenerates nucleophile for conjugate addition. alfa-chemistry.com

Development of Catalytic Systems Incorporating Crotonate Species

The development of advanced catalytic systems often involves the strategic incorporation of specific chemical moieties to direct or enhance reactivity. While the use of crotonate as a formal ligand in catalyst design is not widely documented, crotonate species are integral components of several catalytic systems where they function as key reagents or surface-adsorbed intermediates.

One notable example is found in a potassium carbonate-promoted [4+3] annulation reaction for synthesizing seven-membered oxepine rings. In this system, sulfur ylides derived from this compound are utilized. The crotonate moiety acts as the essential four-atom building block that is incorporated into the final product through a tandem Michael addition-intramolecular cyclization mechanism. Here, the catalytic system is designed around the specific reactivity of the crotonate-derived intermediate.

In the field of heterogeneous catalysis, crotonate species play a crucial role as substrates whose interaction with the catalyst surface is key to selectivity. For instance, in the selective hydrogenation of crotonaldehyde (B89634) (a crotonate-type species) to crotyl alcohol, modified iridium catalysts are used. researchgate.net Systems such as Ir-ReOx/SiO₂ are designed so that the rhenium oxide (ReOx) component promotes the adsorption of crotonaldehyde, activating its aldehyde group and bringing it into proximity with hydride species generated on the iridium surface. researchgate.net In this catalytic system, the targeted "incorporation" of the crotonate species onto the catalyst surface via adsorption is fundamental to achieving high activity and selectivity. researchgate.net

Advanced Analytical Methodologies for Research on Potassium Crotonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and End Group Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for observing chemical reactions in real-time and for characterizing the structure of resulting products, particularly polymers. nih.govpharmtech.com

Reaction Monitoring By acquiring a series of NMR spectra over time, researchers can monitor the progress of a reaction involving potassium crotonate in situ. iastate.edumagritek.com The crotonate anion possesses distinct proton (¹H) signals corresponding to its methyl (–CH₃) and vinyl (–CH=CH–) groups. The consumption of this compound as a reactant or its formation as a product can be quantified by integrating the area of these characteristic peaks in consecutively recorded ¹H NMR spectra. nih.gov This allows for the determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions such as temperature and catalyst concentration. magritek.com For example, in a polymerization reaction where this compound acts as the monomer, the disappearance of its vinyl proton signals would be tracked against the appearance of new signals corresponding to the saturated polymer backbone.

Below is a hypothetical data table illustrating how NMR data could be used to monitor the conversion of this compound in a reaction.

Time (minutes)Integral of Vinyl Protons (relative units)% Conversion of this compound
0100.00%
1075.224.8%
2051.548.5%
3029.870.2%
4015.184.9%
505.394.7%
601.198.9%

End Group Analysis In polymer chemistry, NMR is a primary tool for end-group analysis, which is used to determine the number-average molecular weight (Mₙ) of a polymer. mtoz-biolabs.comsigmaaldrich.com If this compound is used to initiate or terminate a polymerization, the crotonate moiety will be present at the end of the polymer chains. By comparing the integral of the unique signals from the crotonate end-group protons with the integral of the signals from the repeating monomer units in the polymer backbone, the average degree of polymerization and thus the Mₙ can be calculated. sigmaaldrich.comyoutube.com This method is particularly accurate for polymers with lower molecular weights, where the end-group signals are sufficiently concentrated to be distinguished from baseline noise. sigmaaldrich.com Two-dimensional NMR techniques can further confirm the connectivity of these end groups to the main polymer chain. mtoz-biolabs.com

Mass Spectrometry in Polymer Structural Elucidation and Degradation Product Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structure of molecules by measuring the mass-to-charge ratio (m/z) of their ions. nih.govpioneerpublisher.com

Polymer Structural Elucidation For polymers synthesized from or with this compound, MS techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are invaluable. nih.gov These "soft" ionization methods allow for the analysis of large polymer molecules without causing significant fragmentation. The resulting mass spectrum shows a distribution of polymer chains, with each peak separated by the mass of the repeating monomer unit. This allows for the confirmation of the polymer's primary structure and the calculation of its molecular weight distribution. nih.govpioneerpublisher.com Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the polymer ions, providing detailed information about the sequence of monomers and the structure of end-groups, which would be critical in confirming the incorporation of the crotonate moiety. researchgate.net

Degradation Product Analysis When this compound or polymers derived from it are subjected to stress conditions (e.g., heat, light, or chemical exposure), they can degrade into smaller molecules. nih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) is a standard method for separating and identifying these degradation products. nih.govmdpi.com By comparing the mass spectra of the degradation products with the parent molecule, and through detailed fragmentation analysis, the chemical structures of these impurities can be elucidated. researchgate.netresearchgate.net This information is crucial for understanding the stability of the compound and its degradation pathways.

The following table shows potential degradation products of a hypothetical poly(this compound) and their expected molecular weights.

Degradation ProductChemical FormulaExpected Molecular Weight ( g/mol )
Crotonic AcidC₄H₆O₂86.09
3-Hydroxybutanoic AcidC₄H₈O₃104.10
AcetaldehydeC₂H₄O44.05
Carbon DioxideCO₂44.01

X-ray Diffraction (XRD) for Solid-State Reaction Mechanism Studies and Crystal Structure Analysis

X-ray Diffraction (XRD) is the principal technique for determining the atomic and molecular structure of a crystal. It relies on the diffraction of an X-ray beam by the crystal lattice, producing a unique pattern that reveals the arrangement of atoms.

Solid-State Reaction Mechanism Studies For reactions involving this compound in the solid state, XRD can be used to monitor the transformation of reactants into products. By taking diffraction patterns at various stages of the reaction, changes in the crystal structure can be observed. This allows researchers to identify crystalline intermediates, determine the orientation of molecules within the lattice, and understand how the crystal structure influences the reaction pathway. nih.govresearchgate.net The appearance of new diffraction peaks corresponding to the product phase and the disappearance of reactant peaks provide direct evidence of the reaction's progress. scielo.br

Crystal Structure Analysis Single-crystal XRD provides the most definitive structural information for a crystalline solid like this compound. The analysis of the diffraction pattern allows for the precise determination of the unit cell dimensions, the symmetry of the crystal (space group), and the exact coordinates of each atom within the unit cell. researchgate.netscispace.com This information reveals bond lengths, bond angles, and intermolecular interactions, such as the coordination of the potassium ion with the carboxylate group of the crotonate anion. researchgate.net While specific crystal structure data for this compound was not found in the provided search results, which instead reference potassium croconate, a different compound, a typical output of such an analysis is illustrated in the hypothetical table below. researchgate.netnih.gov

ParameterHypothetical Value for this compound
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.56
b (Å)5.21
c (Å)12.34
β (°)98.7
Volume (ų)544.2
Z (molecules/unit cell)4

Chromatographic Techniques for Product Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. ksu.edu.sa The separation is based on the differential partitioning of the components between a mobile phase and a stationary phase. nih.govjournalagent.com

For this compound, several chromatographic methods are applicable for its separation from reaction byproducts or for assessing its purity.

High-Performance Liquid Chromatography (HPLC): This is a highly versatile technique for separating non-volatile compounds. For this compound, reversed-phase HPLC could be used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile with a suitable buffer. The separation would be based on differences in polarity between this compound and any impurities. helixchrom.com

Ion Chromatography (IC): As an ionic compound, this compound is well-suited for analysis by ion chromatography. metrohm.comresearchgate.net This technique uses an ion-exchange resin as the stationary phase to separate ions based on their charge and affinity for the resin. IC can be used to quantify the amount of potassium (cation) and crotonate (anion) simultaneously, as well as to detect other ionic impurities. metrohm.com

Gas Chromatography (GC): While this compound itself is not volatile enough for direct GC analysis, it can be derivatized to a more volatile ester (e.g., methyl crotonate). This would allow for separation and quantification by GC, which is particularly useful for detecting volatile organic impurities. journalagent.com

A data table from a hypothetical HPLC purity analysis of a this compound sample is shown below.

Peak NumberRetention Time (minutes)Compound IdentityArea %
12.5Crotonic Acid (impurity)1.2%
23.8This compound98.5%
35.1Unknown Impurity0.3%

Biological and Biotechnological Research Insights into Crotonate

Microbial Biosynthesis and Bioconversion Pathways of Crotonate

The microbial production of crotonate, a valuable platform chemical, has been a significant focus of metabolic engineering research. Both engineered biosynthetic routes in model organisms and natural metabolic pathways in fermentative bacteria provide insights into the biological handling of this compound.

In contrast to these engineered production systems, some anaerobic bacteria, such as Syntrophus aciditrophicus, can metabolize crotonate as a carbon and energy source through fermentation. researchgate.netdntb.gov.ua In the absence of a syntrophic partner, these bacteria disproportionate crotonate, oxidizing one molecule to acetate (B1210297) to generate reducing equivalents (in the form of NADH), and reducing a second molecule to regenerate NAD+. dntb.gov.ua This natural metabolic capability underscores the existence of enzymes that can act on crotonate and its CoA-thioester derivative, providing a rich source of genetic material for future metabolic engineering efforts. The study of these natural pathways, including the enzymes involved in both the oxidative and reductive branches of crotonate fermentation, offers valuable information for optimizing engineered biosynthesis routes. researchgate.netnih.gov

Table 1: Engineered Microbial Pathways for Crotonate Biosynthesis

Feature Engineered Pathway in Cupriavidus necator Engineered Pathway in Yarrowia lipolytica
Primary Precursor Acetyl-CoA (derived from formate) Acetyl-CoA
Key Pathway Reverse β-oxidation with malonyl-CoA bypass Butanol-forming route (reverse β-oxidation)
Key Intermediates Acetoacetyl-CoA, Crotonyl-CoA Acetoacetyl-CoA, 3-Hydroxybutyryl-CoA, Crotonyl-CoA
Heterologous Genes Genes for malonyl-CoA bypass and partial reverse β-oxidation Crotonase and 3-hydroxybutyryl-CoA dehydrogenase (C. beijerinckii), Thioesterase (B. thetaiotaomicron)

| Reported Titer | 148.0 ± 6.8 mg/L | 123.5 ± 6.8 mg/L |

Chemical Mechanisms of Histone Crotonylation and its Regulation

Histone crotonylation is a post-translational modification (PTM) that plays a crucial role in epigenetic regulation of gene expression. nih.govfrontiersin.org This modification is chemically distinct from the more extensively studied histone acetylation, though it shares some mechanistic similarities.

The chemical mechanism of histone crotonylation involves the transfer of a crotonyl group from a donor molecule, crotonyl-coenzyme A (crotonyl-CoA), to the ε-amino group of a lysine (B10760008) residue on a histone protein. researchgate.netnih.gov This reaction neutralizes the positive charge of the lysine side chain, which is thought to weaken the electrostatic interactions between the histone tail and the negatively charged DNA backbone. nih.gov This charge neutralization can lead to a more relaxed chromatin structure, making the DNA more accessible to transcription factors and the transcriptional machinery, thereby promoting gene expression. nih.gov The crotonyl group, with its carbon-carbon double bond, introduces a unique rigid and planar conformation compared to the acetyl group, which may influence the recruitment of specific protein readers. nih.gov

The regulation of histone crotonylation is a dynamic process controlled by the interplay of specific enzymes, often referred to as "writers" and "erasers," as well as the metabolic availability of the substrate, crotonyl-CoA. nih.govabcam.com

Writers (Histone Crotonyltransferases - HCTs): These enzymes catalyze the addition of the crotonyl group to histone lysine residues. Several enzymes with known histone acetyltransferase (HAT) activity have been identified as writers of crotonylation. The most prominent among these are the p300/CBP family of proteins and MOF (males absent on the first). researchgate.netnih.gov These enzymes utilize crotonyl-CoA as a substrate to directly modify histones. nih.gov

Erasers (Histone Decrotonylases - HDCRs): These enzymes are responsible for the removal of the crotonyl group, reversing the modification. The primary erasers of histone crotonylation belong to two main families of enzymes. The class I histone deacetylases (HDACs), specifically HDAC1, 2, and 3, have been shown to possess robust decrotonylase activity. nih.gov Additionally, several members of the sirtuin family of NAD+-dependent deacetylases, namely SIRT1, SIRT2, and SIRT3, have also been identified as effective histone decrotonylases. researchgate.netnih.gov

Other Regulators: Beyond the direct action of writers and erasers, the level of histone crotonylation is also influenced by proteins that regulate the availability of the crotonyl-CoA substrate. The chromodomain Y-like (CDYL) protein, for instance, acts as a negative regulator by functioning as a crotonyl-CoA hydratase, converting crotonyl-CoA to β-hydroxybutyryl-CoA. nih.govresearchgate.net This enzymatic activity reduces the intracellular pool of crotonyl-CoA available for histone modification, thereby decreasing global levels of histone crotonylation. nih.govresearchgate.net The cellular concentration of crotonyl-CoA, an intermediate in fatty acid and amino acid metabolism, directly links the metabolic state of the cell to the epigenetic landscape. nih.gov

Table 2: Regulatory Factors of Histone Crotonylation

Regulatory Role Factor/Enzyme Specific Examples Function
Writer Histone Crotonyltransferase (HCT) p300/CBP, MOF Catalyzes the transfer of a crotonyl group from crotonyl-CoA to histone lysine residues.
Eraser Histone Decrotonylase (HDCR) Class I HDACs (HDAC1, 2, 3), Sirtuins (SIRT1, 2, 3) Removes the crotonyl group from histone lysine residues.

| Negative Regulator | Crotonyl-CoA Hydratase | CDYL | Reduces the available pool of crotonyl-CoA by converting it to β-hydroxybutyryl-CoA. |

Table 3: Mentioned Compounds

Compound Name
Potassium crotonate
Crotonate
Formate
Acetyl-CoA
Acetoacetyl-CoA
Malonyl-CoA
Crotonyl-CoA
Crotonic acid
Butanol
3-Hydroxybutyryl-CoA
Acetate
NADH
NAD+

Future Directions and Emerging Research Areas

Development of Novel Polymer Architectures and Functional Materials

The exploration of potassium crotonate as a monomer or modifier in polymer synthesis is a promising avenue for creating new materials with tailored properties. While the polymerization of crotonate esters has been investigated, the direct role of this compound is an emerging area of interest.

Alkali metal carboxylates have been shown to be effective catalysts for the ring-opening polymerization of cyclic esters, producing biodegradable and biocompatible polyesters. acs.orgresearchgate.net This suggests a potential catalytic role for this compound in similar polymerization reactions. The choice of the alkali metal cation and the carboxylate structure can influence the polymerization behavior, allowing for control over the polymer's molecular weight and dispersity. acs.orgresearchgate.net

Furthermore, the incorporation of the crotonate moiety into polymer chains can introduce sites for post-polymerization modification, enabling the synthesis of functional polymers with diverse architectures. nih.govresearchgate.netmtu.edu The presence of the potassium ion could also influence the polymerization process and the final properties of the material. For instance, in some polymerization systems, potassium salts can affect the rate and control of the reaction. csbsju.edu Research in this area could lead to the development of novel materials for applications in biomedicine, such as drug delivery systems and tissue engineering scaffolds. mtu.edu

Table 1: Potential Polymerization Strategies Involving this compound

Polymerization TechniquePotential Role of this compoundResulting Polymer ArchitecturePotential Applications
Ring-Opening Polymerization (ROP)Catalyst or Co-initiatorBiodegradable PolyestersBiomedical devices, sustainable packaging
Anionic PolymerizationInitiator or ModifierFunctionalized PolyolefinsAdhesives, coatings
Radical Polymerization (of crotonate esters derived from this compound)Precursor to MonomerCopolymers with tunable propertiesSpecialty plastics, resins

Exploration of New Catalytic Applications and Reaction Modalities

The catalytic potential of this compound is an underexplored field with significant opportunities. Potassium salts, in general, are known to be effective catalysts in a variety of organic transformations. rsc.orgcaltech.edu The basicity of the crotonate anion, combined with the Lewis acidity of the potassium cation, could be harnessed for novel catalytic cycles.

Potassium-containing bases are frequently used in C-C bond formation reactions. rsc.org Research could focus on utilizing this compound as a mild base and nucleophile in reactions such as Michael additions, aldol condensations, and alkylations. The crotonate moiety itself could act as a transient directing group or a component of a bifunctional catalyst.

Furthermore, carboxylate salts have been investigated as dual-function reagents in carboxylation reactions, acting as both a source of CO2 and a base. soton.ac.uk This concept could be extended to explore the reactivity of this compound in similar transformations. The development of catalytic systems where the potassium ion plays a crucial role in enhancing reactivity and selectivity is a key area for future investigation. rsc.orgcaltech.edualfachemic.com

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers powerful tools to predict and understand the behavior of this compound at a molecular level. Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate its electronic structure, vibrational spectra, and reactivity. researchgate.net

Molecular dynamics simulations can provide insights into the behavior of this compound in solution, including ion pairing and solvation effects. researchgate.net Understanding the interaction between the potassium cation and the crotonate anion is crucial, as it influences the compound's physical and chemical properties. researchgate.net Computational models can also be used to predict the outcomes of reactions involving this compound, guiding experimental efforts in the development of new synthetic methodologies. nih.govdigitellinc.comdigitellinc.comarxiv.org

For instance, computational studies on the combustion of methyl crotonate have provided detailed kinetic models. researchgate.net Similar approaches could be applied to model the reactivity of this compound in various chemical environments. Furthermore, predictive models can be developed to understand its potential interactions with biological systems, aiding in the design of new bioactive molecules.

Table 2: Computational Methods for Studying this compound

Computational MethodInformation GainedPotential Impact on Research
Density Functional Theory (DFT)Electronic structure, vibrational frequencies, reaction mechanismsDesign of new catalysts and materials
Molecular Dynamics (MD) SimulationsSolvation, ion pairing, conformational analysisUnderstanding behavior in solution and at interfaces
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-substrate interactions, reaction pathways in biological systemsDesign of chemoenzymatic processes

Integration of Synthetic and Biological Approaches for Crotonate-Derived Compounds

The interface of synthetic chemistry and biology presents exciting opportunities for the production of valuable compounds derived from crotonate. Metabolic engineering and synthetic biology can be used to create microbial cell factories for the production of crotonic acid and its derivatives. nih.govnih.govsciepublish.comresearchgate.net

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical synthesis, is a powerful strategy for creating complex molecules. nih.govrjraap.comnih.govdergipark.org.tr Enzymes can be used to perform specific transformations on crotonate-based substrates with high stereoselectivity and regioselectivity, which are often difficult to achieve with traditional chemical methods. nih.govrsc.org

For example, engineered enzymes could be used to convert this compound into chiral building blocks for the synthesis of pharmaceuticals and other fine chemicals. rjraap.comnih.gov Furthermore, the integration of biocatalytic steps into synthetic routes can lead to more sustainable and environmentally friendly processes. wur.nl Research in this area will likely focus on the discovery and engineering of novel enzymes that can act on crotonate and its derivatives, as well as the development of efficient one-pot chemoenzymatic cascades. nih.gov

Q & A

Q. What experimental strategies optimize enantioselective synthesis using crotonate esters?

The Sharpless asymmetric dihydroxylation (AD) reaction is a key method for synthesizing enantiomerically pure diols from crotonate esters. Critical parameters include:

  • Ligand selection : (DHQ)₂AQN ligands yield higher enantioselectivity (e.g., 92% ee for benzyl crotonate) compared to (DHQ)₂PHAL .
  • Ester substituents : Bulky esters (e.g., p-phenylbenzyl crotonate) improve crystallinity and enable purification to >95% ee via recrystallization .
  • Scalability : Multi-gram reactions require low catalyst loading (0.25 mol% OsO₄), extended reaction times (~5 days), and distributed oxidant addition (e.g., K₃Fe(CN)₆) to maintain efficiency .

Table 1 : Optimization of Sharpless AD for Crotonate Esters

Ester SubstrateLigandee (%)Yield (%)
Benzyl crotonate(DHQ)₂AQN9245
p-Phenylbenzyl crotonate(DHQ)₂AQN>95*81
trans-n-Hexyl crotonate(DHQ)₂PHAL8088
*After recrystallization .

Q. How is potassium crotonate used in quantifying microbial polyhydroxyalkanoates (PHA)?

The crotonate assay quantifies PHA via UV-Vis spectroscopy:

Acid digestion : Treat PHA with concentrated H₂SO₄ at 100°C for 10 minutes to hydrolyze the polymer into crotonic acid derivatives.

UV analysis : Measure absorbance at 235 nm (λmax for crotonate derivatives) and compare to a calibration curve of commercial P(3HB) .

Validation : Combine with gravimetric methods to confirm total PHA content in biomass .

Advanced Research Questions

Q. How does this compound influence histone crotonylation in cardiac or neural cells?

Crotonate serves as a crotonyl-CoA donor , modulating histone lysine crotonylation (Kcr), which regulates gene expression:

  • Cardiac hypertrophy : In neonatal rat cardiomyocytes (NRCMs), crotonate (10 mM) upregulates hypertrophic genes (e.g., Nppb) via NFATc3 transcription factor activation. ECHS1 knockdown amplifies this effect by reducing crotonyl-CoA metabolism .
  • Neural stem cells : Crotonate treatment redistributes histone Kcr peaks at bivalent promoters, altering neurogenic gene clusters (e.g., Hes5, Sox2) and suppressing proliferation via Mir-203 regulation .

Methodological note : Use ChIP-seq and RNA-seq to map Kcr dynamics and validate with qRT-PCR for target genes .

Q. What mechanistic insights explain contradictions in crotonate reactivity across oxidation studies?

Gas-phase oxidation of methyl crotonate (MC) by OH radicals shows divergent pathways:

  • HOMO energy : MC (EHOMO = 10.30 eV) reacts slower with OH (k = 4.05 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) than ethyl crotonate (EHOMO = 10.25 eV; k = 4.28 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) due to steric effects .
  • Product analysis : Major products (2-hydroxypropanal, formaldehyde) suggest OH addition to the α,β-unsaturated ester, while Cl atoms exhibit minimal structural sensitivity .
  • Photoionization pathways : Dissociative ionization of MC at 9–14.5 eV involves hydrogen shifts and cyclic intermediates (e.g., five-membered rings), with AE = 10.11 eV for C₄H₅O₂⁺ formation .

Contradiction resolution : Computational modeling (e.g., G3B3 theory) and PIE curves clarify competing pathways under varying conditions .

Q. How do polymerization conditions affect the stereoregularity of crotonate-based polymers?

Diheterotactic polymerization of tert-butyl crotonate requires:

  • Initiators : R₂Mg (e.g., (C₆H₅)₂Mg) achieves high stereospecificity (>95% ettt sequences) .
  • Oligomer analysis : Transesterify to methyl crotonate for NMR/X-ray crystallography (e.g., 6mer-A: et(ettt)₂ configuration) .
  • Mechanism : Radical propagation favors trans-addition, but photochemical cis-trans isomerization complicates product ratios .

Table 2 : Key Polymerization Parameters

InitiatorStereoregularityApplication
(C₆H₅)₂MgDiheterotacticHigh-strength resins
RMgBrModerateOligomer studies

Q. What experimental designs enhance crotonate production in synthetic carbon fixation?

In Cupriavidus necator:

  • Pathway engineering : A malonyl-CoA bypass increases crotonate titer (1.74 mM vs. 0.82 mM for linear pathways) by optimizing acetyl-CoA flux .
  • Fed-batch strategies : Pulse NH₄⁺ (5–10 mM) to maintain pH and biomass, with formate (80 mM) as a carbon source .
  • Productivity metrics : Bypass strains achieve 83 µmol/(L·h) vs. 31 µmol/(L·h) for linear pathways, but reassimilation occurs post-45 hours .

Optimization tool : Box-Behnken design (BBD) for RSM to balance growth and production .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.